1-(3-Chloropyridin-2-yl)piperidin-4-ol
Description
1-(3-Chloropyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 3-chloropyridin-2-yl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic chlorinated pyridine, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13ClN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
DTYGKGVYCRETGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Core
- 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: 916791-08-7): Replaces the pyridine ring with a pyrimidine core. Molecular Weight (MW): 213.66 g/mol.
- 1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2): Substitutes the chlorine atom with a trifluoromethyl (-CF₃) group. MW: 247.22 g/mol.
Piperidine Ring Modifications
- 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS: 1528868-56-5): Adds a methyl group at the 4-position of the piperidine ring. MW: 227.69 g/mol.
- 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS: 1386832-48-9): Shifts the hydroxyl group to the 3-position of the piperidine ring. MW: 228.68 g/mol. This positional isomer demonstrates how minor structural changes (e.g., 3-OH vs. 4-OH) can drastically alter selectivity, as seen in sphingosine kinase 1 (SK1) inhibitors .
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in piperidin-4-ol derivatives increases water solubility compared to non-hydroxylated analogs. For example, 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (logP ~1.2) is more hydrophilic than its trifluoromethyl counterpart (logP ~2.5) .
- Metabolic Stability :
- Chlorine or trifluoromethyl substituents reduce oxidative metabolism, enhancing half-life in vivo. This is critical for CNS drugs requiring sustained BBB penetration .
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